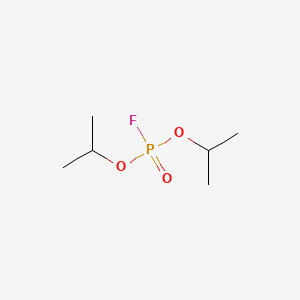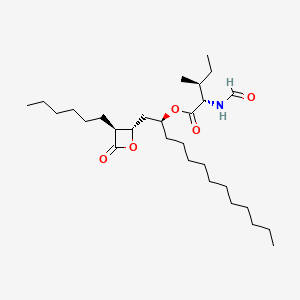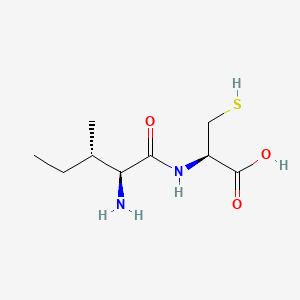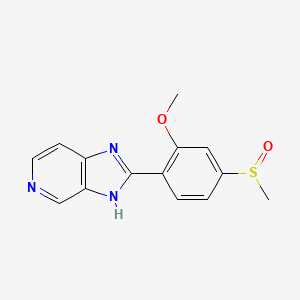![molecular formula C19H11F4N3OS2 B1672318 3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 313380-27-7](/img/structure/B1672318.png)
3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Overview
Description
FDI 6, also known as Forkhead Domain Inhibitory Compound 6, is a small molecule inhibitor specifically targeting the Forkhead Box M1 (FOXM1) protein. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment. FDI 6 binds directly to the FOXM1 protein, displacing it from genomic targets and inducing transcriptional down-regulation .
Mechanism of Action
Target of Action
FDI-6, also known as 3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, primarily targets the FOXM1 protein . FOXM1 is an oncogenic transcription factor that is often upregulated in various types of cancer . FDI-6 also interacts with the VEGFR1 protein , a key player in initiating the angiogenic process .
Mode of Action
FDI-6 acts by binding directly to the FOXM1 protein, thereby blocking its DNA binding capability . This binding leads to the specific downregulation of FOXM1-activated genes . Furthermore, molecular docking studies reveal that FDI-6 exhibits a stronger interaction with the VEGFR1 protein compared to its inhibitor .
Biochemical Pathways
The action of FDI-6 affects several biochemical pathways. It downregulates the expression of FOXM1 and its key oncogenic targets, including CyclinB1, Snail, and Slug . FDI-6 also shows regulatory effects on the expression of the VEGF-B protein, suggesting that it might modulate mechanisms associated with angiogenesis .
Pharmacokinetics
The compound’s effectiveness in various in vitro and in silico studies suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
FDI-6 has been shown to significantly inhibit cell proliferation, migration, and invasion in various cancer cell lines . It also increases apoptosis in treated cells . The compound’s cytotoxic effect varies depending on the cell type .
Biochemical Analysis
Biochemical Properties
FDI-6 has been found to interact with the VEGFR1 protein, a key player in initiating the angiogenic process . This interaction suggests that FDI-6 might modulate mechanisms associated with angiogenesis . Our Western blot analysis results show regulatory effects of FDI-6 on the expression of the VEGF-B protein .
Cellular Effects
FDI-6 has a significant effect on cell viability . Specifically, the IC50 value of FDI-6 in HUVEC cells after 24 h of treatment is 24.2 μM, and in MDA-MB-231 cells after 24 h of application, it is 10.8 μM . These findings suggest that the cytotoxic effect of FDI-6 varies depending on the cell type .
Molecular Mechanism
Molecular docking studies reveal that FDI-6 exhibits a stronger interaction with the VEGFR1 protein compared to its inhibitor . This novel interaction suggests that FDI-6 might modulate mechanisms associated with angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
FDI 6 is synthesized through a multi-step process involving the formation of a thienopyridinylcarboxamide structure. The synthesis typically starts with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Key steps include:
Formation of Thienopyridine Core: This involves cyclization reactions using appropriate starting materials.
Amide Coupling: The thienopyridine core is coupled with carboxylic acid derivatives to form the carboxamide structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of FDI 6 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing purification methods suitable for bulk production. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
FDI 6 undergoes various chemical reactions, including:
Oxidation: FDI 6 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within FDI 6, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents into the FDI 6 molecule, potentially enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Scientific Research Applications
FDI 6 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of FOXM1 in various chemical processes.
Biology: Investigated for its effects on cellular processes regulated by FOXM1, such as cell cycle progression and apoptosis.
Industry: Utilized in the development of new drugs targeting FOXM1 and related pathways.
Comparison with Similar Compounds
FDI 6 is unique compared to other FOXM1 inhibitors due to its specific binding mechanism and high selectivity. Similar compounds include:
Thiostrepton: Another FOXM1 inhibitor, but with broader off-target effects.
Siomycin A: Inhibits FOXM1 but also affects other transcription factors.
NCGC00099374: A compound with similar binding properties but different chemical structure.
FDI 6 stands out due to its minimal off-target effects and high specificity for FOXM1, making it a valuable tool in both research and potential therapeutic applications.
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
3-amino-N-(4-fluorophenyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F4N3OS2/c20-9-3-5-10(6-4-9)25-17(27)16-15(24)14-11(19(21,22)23)8-12(26-18(14)29-16)13-2-1-7-28-13/h1-8H,24H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATJMMZPGVDUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=C(C=C4)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F4N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313380-27-7 | |
| Record name | 3-AMINO-N-(4-FLUOROPHENYL)-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















